3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester
Description
This compound belongs to the class of β-keto esters, characterized by a phenyl ring substituted with bromine (Br) at position 2 and a trifluoromethyl (CF₃) group at position 5. The ethyl ester group enhances solubility in organic solvents, while the electron-withdrawing substituents (Br and CF₃) influence reactivity and stability.
Properties
IUPAC Name |
ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMMFRIXSIUOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester typically involves the reaction of 2-Bromo-5-trifluoromethyl-benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to alterations in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Structural Analogs :
3-(4-Bromo-phenyl)-3-oxo-propionic acid ethyl ester (CAS 26510-95-2): Para-substitution may enhance conjugation, stabilizing the keto-enol tautomer .
Trifluoromethyl Derivatives: 3-(3-Trifluoromethylphenyl)-3-oxo-propionic acid ethyl ester (CAS 1717-42-6): The CF₃ group at position 3 enhances electron-withdrawing effects, increasing acidity of the α-hydrogen (pKa ~8–9) compared to non-fluorinated analogs .
Fluoro-Substituted Analogs: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate: Fluorine’s electronegativity lowers electron density on the phenyl ring, affecting reactivity in cross-coupling reactions .
Mixed Substituent Compounds :
- 3-(4-(Methylsulfonyl)phenyl)-3-oxo-propionic acid ethyl ester (CAS 53090-47-4): The methylsulfonyl group introduces strong electron-withdrawing effects, increasing thermal stability (boiling point: 437.1°C) .
Target Compound: The combination of Br (position 2) and CF₃ (position 5) creates a sterically hindered, electron-deficient phenyl ring. This likely reduces solubility in polar solvents compared to mono-substituted analogs but enhances stability toward electrophilic substitution.
Physicochemical Properties
*Estimated values based on structural analogs.
Biological Activity
3-(2-Bromo-5-trifluoromethyl-phenyl)-3-oxo-propionic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a trifluoromethyl group. These functionalities enhance its biological activity and potential therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, potential applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
The IUPAC name for the compound is ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate. Its molecular formula is with a molecular weight of approximately 329.11 g/mol. The presence of both bromine and trifluoromethyl groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate |
| Molecular Formula | |
| Molecular Weight | 329.11 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 2-Bromo-5-trifluoromethyl-benzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide. The reaction is conducted under reflux conditions to facilitate the formation of the desired product, followed by purification techniques such as recrystallization and chromatography to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bromine and trifluoromethyl groups are known to enhance the compound's binding affinity to various biological receptors, potentially altering cellular processes and biochemical pathways.
Key Mechanisms:
- Target Interaction : The compound interacts with enzymes and receptors involved in metabolic pathways.
- Modulation of Signaling Pathways : It may influence pathways such as apoptosis, inflammation, and cell proliferation.
Biological Activity
Research has indicated that this compound exhibits notable biological activities including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary data suggest it may inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : It has been evaluated for its potential as an inhibitor of specific kinases, which are crucial in cancer signaling pathways .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : A study focusing on kinase inhibitors found that derivatives of this compound showed promising IC50 values, indicating effective inhibition at low concentrations .
Comparative Analysis
When compared to similar compounds, such as 2-Bromo-5-trifluoromethyl-benzaldehyde and other trifluoromethyl-containing drugs, this compound demonstrates unique properties that enhance its biological activity:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer, antimicrobial | 5.0 |
| 2-Bromo-5-trifluoromethyl-benzaldehyde | Moderate enzyme inhibition | 10.0 |
| Trifluoromethyl-containing drugs (general) | Varies widely | 1 - 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
